Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of 3-aminothiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
3-aminothieno[2,3-b]pyridine-2-carboxamides: These compounds have similar structural features but differ in the functional groups attached to the core structure.
Thieno[2,3-b]pyridine derivatives: These compounds share the thienopyridine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLWHNQYBCCNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353339 | |
Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-46-1 | |
Record name | Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52505-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic systems can be synthesized using Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?
A: This compound is particularly useful for creating pyridothienopyrimidines. For instance, reacting it with hydrazine hydrate yields 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. [, ] Further derivatization at the C(2) position is possible by using different acyl derivatives of the starting compound. [] Furthermore, reacting this compound with aliphatic amines leads to the formation of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. []
Q2: How does the reactivity of this compound enable this diverse synthesis?
A: The molecule possesses two reactive centers: the amino group at the 3-position and the ester group at the 2-position. These allow for a variety of reactions, including acylation, cyclization, and nucleophilic substitution. [, ] For example, the reaction with acyl chlorides allows for the introduction of various substituents on the amino group, paving the way for further structural modifications. []
Q3: Are there studies investigating the biological activity of compounds derived from this compound?
A: Yes, research indicates that some synthesized pyridothienopyrimidinones exhibit antistaphylococcal activity. [] This highlights the potential of this scaffold for developing new antibacterial agents.
Q4: What other heterocyclic systems, apart from pyridothienopyrimidines, can be accessed using this compound?
A: The reaction of this compound with potassium thiocyanide opens avenues to synthesize pyrido[3',2':4,5]thieno[3,2-d][1,3]thiazines. [] This showcases the versatility of this compound in constructing diverse heterocyclic frameworks.
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